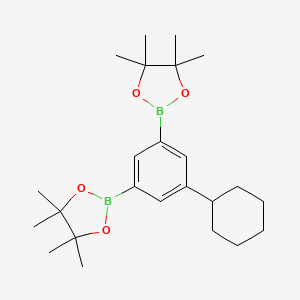

2,2'-(5-Cyclohexyl-1,3-phenylen)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan)

Übersicht

Beschreibung

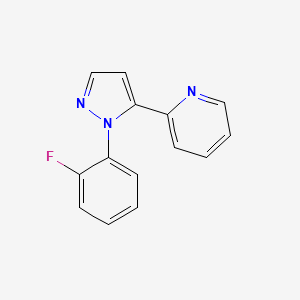

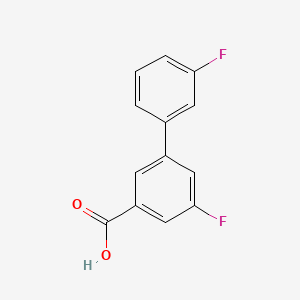

“2,2’-(5-Cyclohexyl-1,3-phenylene)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)” is a chemical compound with the molecular formula C24H38B2O4 and a molecular weight of 412.18 . It is a type of boronic acid ester, which are commonly used as reagents in organic synthesis .

Molecular Structure Analysis

The molecular structure of this compound consists of a 1,3-phenylene group (a benzene ring with two substituents in the 1 and 3 positions) bridged by two 4,4,5,5-tetramethyl-1,3,2-dioxaborolane groups . Each of these groups contains a boron atom, two oxygen atoms, and a tetramethyl group.

Wissenschaftliche Forschungsanwendungen

Glukoseüberwachung und Insulin-Freisetzung

Boronsäurederivate, einschließlich 5-Cyclohexylphenylen-1,3-diboronsäure, Pinacolester, werden auf ihr Potenzial für nicht-enzymatische Glucosesensoren untersucht. Diese Sensoren nutzen einen reversiblen und kovalenten Bindungsmechanismus zur Glukoseerkennung, der eine kontinuierliche Glukoseüberwachung und eine reaktionsschnelle Insulin-Freisetzung ermöglichen kann, wodurch Langzeitstabilität und niedrige Kosten geboten werden .

Medizinische Chemie

Diboronsäurederivate werden auf ihre Verwendung in der medizinischen Chemie untersucht. Sie wurden in Kombinationstherapien für verschiedene Krebsarten, darunter Sarkom, Lymphom und Leukämie, sowie in Behandlungen für Krankheiten wie Lupusnephritis untersucht .

Sensoranwendungen

Die Wechselwirkungen von Boronsäuren mit Diolen und starken Lewis-Basen wie Fluorid- oder Cyanidanionen führen zu ihrer Nützlichkeit in verschiedenen Sensoranwendungen. Dies können homogene Assays oder heterogene Detektionssysteme sein .

Chemische Synthese

Wissenschaftler verwenden Verbindungen wie 5-Cyclohexylphenylen-1,3-diboronsäure, Pinacolester in Forschungsbereichen, zu denen Lebenswissenschaften, Materialwissenschaften und chemische Synthese gehören. Die einzigartige molekulare Struktur der Verbindung macht sie wertvoll für die Synthese komplexer Moleküle .

Materialwissenschaften

In der Materialwissenschaft werden Diboronsäurederivate verwendet, um neue Materialien mit spezifischen Eigenschaften zu entwickeln. Ihre Fähigkeit, stabile kovalente Bindungen mit anderen Molekülen zu bilden, macht sie für die Herstellung von Polymeren und anderen fortschrittlichen Materialien geeignet .

Analytische Chemie

Diese Verbindungen sind auch in der analytischen Chemie von Bedeutung, wo sie aufgrund ihrer spezifischen Bindungsfähigkeiten zum Nachweis und zur Quantifizierung verschiedener Substanzen verwendet werden .

Wirkmechanismus

Target of Action

Similar compounds such as 4,4,5,5-tetramethyl-1,3,2-dioxaborolane are known to be used for borylation at the benzylic c-h bond of alkylbenzenes .

Mode of Action

The compound interacts with its targets through a process known as borylation. In the presence of a palladium catalyst, it forms pinacol benzyl boronate . This reaction is part of a broader class of transformations known as C-H activation, which involves the replacement of a carbon-hydrogen bond with a carbon-X bond (where X is any atom).

Biochemical Pathways

The compound’s action affects the biochemical pathways involving the borylation of alkyl or aryl alkynes and alkenes

Pharmacokinetics

The compound’s predicted boiling point is 5192±500 °C, and its predicted density is 103±01 g/cm3 . These properties may influence its bioavailability.

Result of Action

The borylation of alkyl or aryl alkynes and alkenes can lead to the formation of boronate esters , which have various applications in organic synthesis.

Action Environment

Environmental factors that influence the compound’s action, efficacy, and stability include temperature and the presence of a catalyst. The compound’s storage temperature is recommended to be refrigerated . The presence of a palladium catalyst is necessary for the borylation reaction .

Biochemische Analyse

Biochemical Properties

2,2’-(5-Cyclohexyl-1,3-phenylene)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) plays a crucial role in biochemical reactions, particularly in the field of organic synthesis and catalysis. This compound interacts with various enzymes, proteins, and other biomolecules, facilitating the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions. The boronic ester groups in 2,2’-(5-Cyclohexyl-1,3-phenylene)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) enable it to form stable complexes with diols and other nucleophiles, enhancing its reactivity and specificity in biochemical processes .

Cellular Effects

The effects of 2,2’-(5-Cyclohexyl-1,3-phenylene)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the activity of kinases and phosphatases, leading to alterations in phosphorylation states of key signaling proteins. Additionally, 2,2’-(5-Cyclohexyl-1,3-phenylene)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) can impact gene expression by interacting with transcription factors and other regulatory proteins .

Molecular Mechanism

At the molecular level, 2,2’-(5-Cyclohexyl-1,3-phenylene)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) exerts its effects through specific binding interactions with biomolecules. The boronic ester groups in the compound can form reversible covalent bonds with diols and other nucleophiles, facilitating enzyme inhibition or activation. This compound can also influence gene expression by binding to DNA or RNA, thereby modulating the transcriptional and translational processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,2’-(5-Cyclohexyl-1,3-phenylene)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that 2,2’-(5-Cyclohexyl-1,3-phenylene)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) remains stable under refrigerated conditions, but its activity may decrease over extended periods due to hydrolysis or oxidation .

Dosage Effects in Animal Models

The effects of 2,2’-(5-Cyclohexyl-1,3-phenylene)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) vary with different dosages in animal models. At low doses, this compound can enhance cellular function and promote beneficial biochemical reactions. At high doses, it may exhibit toxic or adverse effects, such as cellular stress, apoptosis, or necrosis. The threshold effects observed in these studies highlight the importance of optimizing dosage to achieve desired outcomes while minimizing potential risks .

Metabolic Pathways

2,2’-(5-Cyclohexyl-1,3-phenylene)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound can influence the activity of enzymes involved in glycolysis, the citric acid cycle, and other metabolic processes, thereby affecting overall cellular metabolism .

Transport and Distribution

The transport and distribution of 2,2’-(5-Cyclohexyl-1,3-phenylene)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes and distributed to various cellular compartments, where it exerts its biochemical effects. The localization and accumulation of 2,2’-(5-Cyclohexyl-1,3-phenylene)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) are influenced by its interactions with intracellular proteins and other biomolecules .

Subcellular Localization

The subcellular localization of 2,2’-(5-Cyclohexyl-1,3-phenylene)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) is a key factor in determining its activity and function. This compound can be targeted to specific compartments or organelles through post-translational modifications or targeting signals. The localization of 2,2’-(5-Cyclohexyl-1,3-phenylene)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) within the cell can influence its interactions with enzymes, proteins, and other biomolecules, thereby modulating its biochemical effects .

Eigenschaften

IUPAC Name |

2-[3-cyclohexyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H38B2O4/c1-21(2)22(3,4)28-25(27-21)19-14-18(17-12-10-9-11-13-17)15-20(16-19)26-29-23(5,6)24(7,8)30-26/h14-17H,9-13H2,1-8H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STPRBRBPCKYSFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)C3CCCCC3)B4OC(C(O4)(C)C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H38B2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00682360 | |

| Record name | 2,2'-(5-Cyclohexyl-1,3-phenylene)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00682360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

412.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1256360-40-3 | |

| Record name | 1,3,2-Dioxaborolane, 2,2′-(5-cyclohexyl-1,3-phenylene)bis[4,4,5,5-tetramethyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1256360-40-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2'-(5-Cyclohexyl-1,3-phenylene)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00682360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3R)-4,7-dichloro-3-hydroxy-3-[2-(4-methoxyphenyl)-2-oxoethyl]-1H-indol-2-one](/img/structure/B571993.png)

![Ethyl 4'-oxo-3',4'-dihydro-1'H-spiro[cyclobutane-1,2'-quinazoline]-5'-carboxylate](/img/structure/B572004.png)

![6-Oxa-1-azaspiro[3.5]nonane](/img/structure/B572006.png)

![tert-Butyl 4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperazine-1-carboxylate](/img/structure/B572008.png)